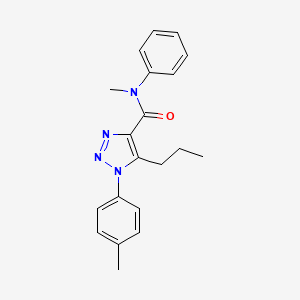
2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide, also known as clofencet or clofenciclan, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its ability to modulate the activity of certain ion channels and receptors.
Mécanisme D'action
Clofencet acts as a positive allosteric modulator of GABA(A) receptors, which enhances the activity of these receptors in the presence of GABA. It binds to a specific site on the receptor, known as the benzodiazepine site, and increases the affinity of the receptor for GABA. This results in an increase in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Clofencet also acts as an agonist of the P2X7 receptor, which leads to the activation of downstream signaling pathways involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
Clofencet has been shown to have anxiolytic and sedative effects in animal models, which is consistent with its ability to modulate the activity of GABA(A) receptors. It has also been found to have anti-inflammatory effects, which is attributed to its ability to activate the P2X7 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors. This allows researchers to study the specific effects of these channels and receptors on cellular and physiological processes.
One limitation of using 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide on different cell types and tissues may vary, which can complicate the interpretation of experimental results.
Orientations Futures
For the use of 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide include the development of novel compounds that target GABA(A) receptors and investigation of the role of P2X7 receptors in inflammation and immune response.
Applications De Recherche Scientifique
Clofencet is commonly used in scientific research to study the activity of certain ion channels and receptors. It has been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability and anxiety. Clofencet has also been found to enhance the activity of the P2X7 receptor, which is involved in the regulation of inflammation and immune response.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9(12(15)14-7-8-16-2)17-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSALMMYRDCRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4699291.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4699296.png)
![3-bromo-2-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4699307.png)

![4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4699317.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide](/img/structure/B4699322.png)
![4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699354.png)
![N-(3-methoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4699366.png)
![N-[2-(dimethylamino)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4699374.png)
![N-allyl-N'-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}thiourea](/img/structure/B4699388.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4699391.png)

![4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4699400.png)
